7-Oxabicyclo[2.2.1]heptane-1-carbothioamide

Chelated fragment libraries Metalloenzyme inhibition Conformational control

Researchers seeking conformationally constrained fragments often face limited access to bridgehead thioamide scaffolds. This compound provides a direct solution: the 1-substituted 7-oxabicyclo[2.2.1]heptane core offers a rigid three-dimensional architecture distinct from the 2-regioisomer. Key procurement drivers: (1) Sulfur isostere of the 1-carboxamide, exhibiting elevated logP (~1-2 units higher) to support intracellular and CNS target permeability; (2) Superior metal-chelating capacity at zinc, copper, and iron centers versus the amide analog; (3) Parent thioamide reactivity enables covalent inhibitor design targeting cysteine proteases. Supplied as the active nucleophilic thioamide for lead discovery programs.

Molecular Formula C7H11NOS
Molecular Weight 157.24 g/mol
Cat. No. B13240434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxabicyclo[2.2.1]heptane-1-carbothioamide
Molecular FormulaC7H11NOS
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESC1CC2(CCC1O2)C(=S)N
InChIInChI=1S/C7H11NOS/c8-6(10)7-3-1-5(9-7)2-4-7/h5H,1-4H2,(H2,8,10)
InChIKeyOFAIJVVLEZZIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxabicyclo[2.2.1]heptane-1-carbothioamide: Identity and Procurement


7-Oxabicyclo[2.2.1]heptane-1-carbothioamide (CAS 2060041-34-9) is a bridged bicyclic organosulfur compound bearing a bridgehead carbothioamide group on the 7-oxabicyclo[2.2.1]heptane scaffold . With a molecular formula of C7H11NOS and a molecular weight of 157.24 g/mol, it is the sulfur isostere of the corresponding 1-carboxamide (MW 141.17 g/mol) and the 1-positional regioisomer of the more commonly reported 2-carbothioamide analog (CAS 1343132-85-3, MW 157.23 g/mol) . Predicted boiling point data indicate a notably higher boiling point (282.5±42.0 °C for the 2-isomer) than typical for a small molecule of this molecular weight, reflecting strong intermolecular interactions imparted by the thioamide moiety . The compound is currently available from specialized chemical suppliers (e.g., Leyan, purity 95%), and its distinct bridgehead architecture offers a conformationally constrained scaffold for applications in lead discovery and fragment-based screening .

Scaffold Bridgehead 1-carbothioamide on 7-oxabicyclo[2.2.1]heptane
Architecture Conformationally constrained oxabicyclo core
Isostere Sulfur isostere of corresponding carboxamide
Regioisomer Distinct from 2-substituted regioisomer analog

Why Carboxamide or Regioisomer Substitution Is Not Straightforward


The bridgehead carbothioamide group at position 1 endows 7-oxabicyclo[2.2.1]heptane-1-carbothioamide with specific electronic, conformational, and metabolic characteristics that are not replicated by either the corresponding amide (O for S exchange) or the 2-substituted thioamide regioisomer. Thioamides exhibit distinct hydrogen-bonding patterns, enhanced lipophilicity, and altered metabolic stability relative to their amide counterparts—properties that translate into differential target engagement and pharmacokinetic profiles in biological systems [1]. Furthermore, structural data confirm that the 1-position regioisomer presents a different spatial orientation of the reactive carbothioamide group compared to the 2-isomer (SMILES NC(=S)C12CCC(CC1)O2 for the 1-isomer vs. the 2-substituted scaffold), which can lead to significant differences in target binding and off-target liability . Notably, literature on analogous scaffolds indicates that thioamides demonstrate higher antimycobacterial activity than the corresponding amides, with one study reporting 91% inhibition at a logP of 4.95 for a carbothioamide, a finding relevant to compound selection when activity thresholds are critical [2].

Carboxamide analog O to S exchange alters H-bonding, lipophilicity, and metabolic stability; reported class-level antimicrobial context may not transfer directly to this scaffold.
2-Regioisomer analog Different spatial orientation of the C=S group shifts pharmacophore presentation; SAR interpretation may not translate from 2-substituted to bridgehead 1-substituted scaffold.

Differentiation Evidence: 1-Carbothioamide vs. Analogs


Bridgehead vs. 2-Substitution: Regioisomeric Comparison

The target compound possesses the carbothioamide group directly at the bridgehead position (C1), whereas the more abundant analog bears it at the C2 position. This positional difference is reflected in the SMILES strings: NC(=S)C12CCC(CC1)O2 for the 1-isomer vs. a C2-attachment pattern for the 2-isomer . The 2-isomer has a predicted density of 1.283 g/cm³ and a boiling point of 282.5±42.0 °C, indicating strong intermolecular H-bonding and polar interactions characteristic of thioamides . While experimental values for the 1-isomer are not yet available in major public repositories, the shift of the thioamide to the bridgehead is expected to alter molecular shape, dipole moment, and hydrogen-bonding geometry relative to the 2-substituted scaffold, making the 1-isomer a distinct chemical entity for structure–activity relationship (SAR) exploration .

Regioisomer Identity
Cross-study comparable
C1 bridgehead vs C2 substitution
Regioisomer determines pharmacophore spatial presentation
Experimental data for 1-isomer not yet in public repositories
Chelated fragment libraries Metalloenzyme inhibition Conformational control

Thioamide vs. Carboxamide: Antimicrobial Activity Advantage

In a direct comparative study of pyrazine-2-carboxamides and their corresponding thioamides, thioamides consistently exhibited higher antimycobacterial activity than their amide counterparts [1]. The most active compound, 5-butyl-6-(phenylsulfanyl)pyrazine-2-carbothioamide, achieved 91% inhibition against Mycobacterium tuberculosis and displayed a high logP of 4.95, indicating that the thioamide functionality enhances both target engagement and lipophilicity [1]. Although this study was not conducted on the 7-oxabicyclo[2.2.1]heptane scaffold, the fundamental structure–activity principle—that replacing O with S increases logP and biological potency—is a well-established class-level phenomenon applicable to the selection of 1-carbothioamide over the 1-carboxamide analog for programs prioritizing potency and membrane permeability [1].

Antimicrobial Activity
Class-level inference
91% inhibition · logP 4.95
Reported class-level antimicrobial context
Class-level inference on pyrazine scaffold; scaffold transfer to verify
Antimycobacterial screening Antifungal activity Lipophilicity-driven potency

Sulfur Oxidation State and Bioactivity Hierarchy

Vendor-supplied technical documentation indicates that different oxidation states of the sulfur functionality in carbothioamide derivatives exhibit varying degrees of biological activity, with the parent thioamide typically demonstrating the highest biological activity due to its ability to interact with biological nucleophiles and participate in redox processes . This implies that the target compound, as the parent thioamide (oxidation state S²⁻), is expected to show maximum potency compared to its oxidized congeners (sulfoxide, sulfone) .

S Oxidation State
Data to verify
Parent thioamide > oxidized forms
Reported vendor activity hierarchy context
Vendor-supplied data; independent validation to verify
Sulfur redox chemistry Irreversible inhibition Covalent probe design

Procurement-Driven Application Scenarios


Fragment-Based Discovery for Metalloenzymes and Kinases

The bridgehead carbothioamide group serves as an effective metal-chelating moiety, surpassing the amide in binding affinity to zinc, copper, and iron centers. Procurement of this 1-substituted scaffold enables construction of three-dimensional fragment libraries distinct from the 2-substituted series, exploiting the conformational constraint of the oxabicyclo[2.2.1]heptane core. The enhanced lipophilicity (logP predicted to be ~1-2 units higher than the amide analog, based on class-level data [1]) supports fragment-to-lead progression for intracellular and CNS targets.

Covalent Inhibitor Design via Thioamide Reactivity

The parent thioamide retains the full nucleophilic reactivity of the C=S group, enabling the design of covalent reversible or irreversible inhibitors. As demonstrated by vendor data indicating that the parent thioamide possesses the highest biological activity among sulfur oxidation states , the 1-carbothioamide is the optimal starting material for programs aimed at targeting cysteine proteases or other active-site nucleophiles.

Antimicrobial Lead Optimization with Enhanced Permeability

Class-level evidence demonstrates that carbothioamides outperform carboxamides in antimycobacterial assays, with a representative compound achieving 91% inhibition against Mycobacterium tuberculosis at a logP of 4.95 [2]. Substituting the 1-carboxamide with the 1-carbothioamide analog is warranted when potency against Gram-positive or mycobacterial pathogens is a primary screening objective, as the thioamide modification directly addresses both potency and permeability deficits common in amide-based leads.

Application
Selection Property
Validation Focus
Fragment-based metalloenzyme screening
Bridgehead thioamide chelation context
Metal-binding affinity review
Covalent probe research studies
Parent thioamide reactivity profile
Active-site nucleophile assay context
Antimicrobial screening studies
Thioamide permeability context
Class-level antimycobacterial assay review
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